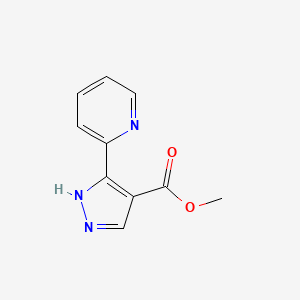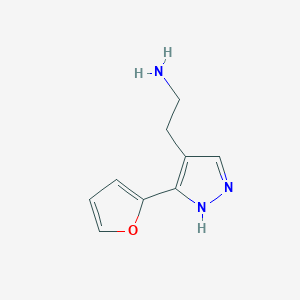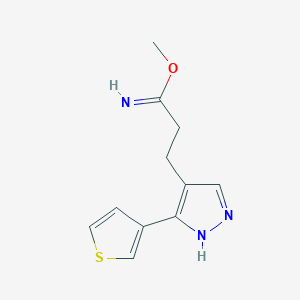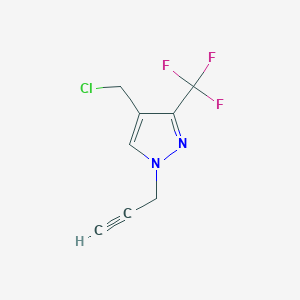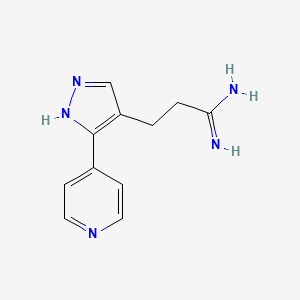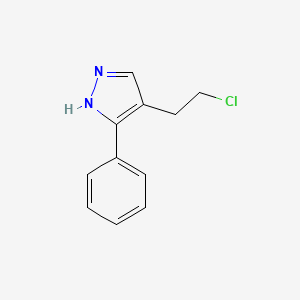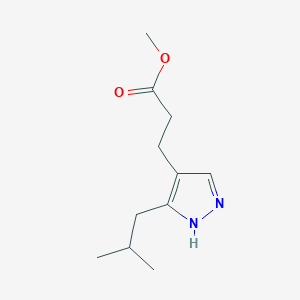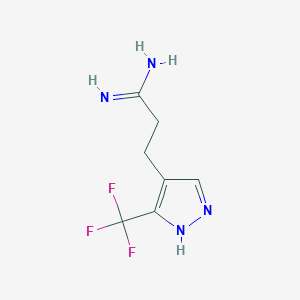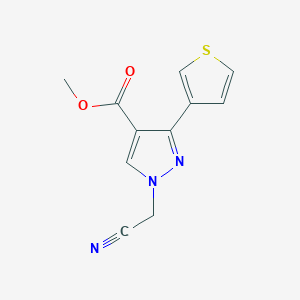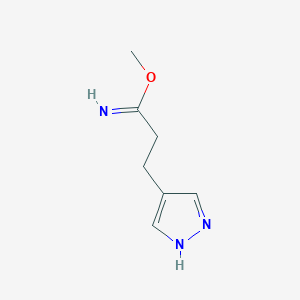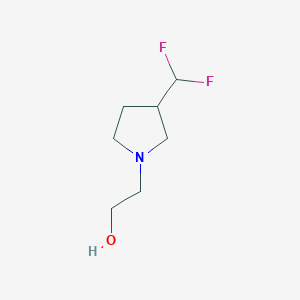
2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol is1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Physicochemical Properties
- A study focused on the spectroscopic and physicochemical properties of closely related species, including 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, highlights the importance of intramolecular OH⋯N hydrogen bonding in the conformational behavior of such compounds (Laurella & Erben, 2016).
Molecular and Crystal Structure Analysis
- Research on 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol provides insights into the molecular and crystal structure of similar compounds, which can be relevant for understanding the structural properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol derivatives (Percino et al., 2006).
Metal-Free Organic Synthesis
- The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in a metal-free direct [2+2] cycloaddition reaction for the synthesis of substituted cyclobutenes showcases a novel approach in organic synthesis that could potentially involve similar fluorinated pyrrolidine compounds (Alcaide et al., 2015).
Ligand Formation and Rearrangement
- A study demonstrates the formation of a coordinated 2-aminoethylidene ligand containing a pyrrolidin-2-yl ring, which undergoes deprotonation and rearrangement, suggesting potential applications in catalysis and organic synthesis for fluorinated pyrrolidine compounds (Puerta, Valerga, & Palacios, 2008).
Electrooptic Film Fabrication
- The development of electrooptic films using pyrrole-pyridine-based dibranched chromophores, some of which may be structurally similar to this compound, underscores the material's potential in optical and electrooptic applications (Facchetti et al., 2006).
NMR Assignment in Organocatalysis
- The complete NMR assignment of a new chiral organocatalyst structurally related to fluorinated pyrrolidine compounds could provide a reference for similar chemicals, highlighting the compound's potential in catalytic processes (Yan-fang, 2008).
Synthesis of Fungicidal Compounds
- Research on the synthesis of new fungicidal compounds, like 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, shows potential agricultural applications for similar fluorinated pyrrolidine compounds (Kuzenkov & Zakharychev, 2009).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H227, H302, H315, H318, and H335, which indicate that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives are known for their versatility in drug discovery, often contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties, as pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemische Analyse
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein surfaces, influencing protein folding and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific kinases, resulting in altered phosphorylation states of downstream targets. This can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein surfaces, stabilizing or destabilizing protein structures. These interactions can lead to changes in enzyme activity, protein folding, and overall cellular function. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, potentially altering the compound’s activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, such as cell death or tissue damage. These effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the levels of key metabolites and influence overall cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its effects in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells by specific transporters or bind to proteins that facilitate its distribution within the cell. These processes are important for determining the compound’s bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)6-1-2-10(5-6)3-4-11/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPZBQCVFYQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



